8H-Indeno(1,2-d)(1,2,3)thiadiazol-8-one

Geochemical Biomarker Synthesis Flash-Vacuum Thermolysis Thioketene Generation

8H-Indeno(1,2-d)(1,2,3)thiadiazol-8-one (CAS 87694-38-0; UNII: DEX601X620; NSC-380290) is a fused heterocyclic compound belonging to the 1,2,3-thiadiazole class, characterized by an indeno backbone annulated to the thiadiazole ring and a ketone functionality at the 8-position. Its molecular formula is C₉H₄N₂OS (MW 188.2 g/mol; exact mass 188.004434 g/mol).

Molecular Formula C9H4N2OS
Molecular Weight 188.21 g/mol
CAS No. 87694-38-0
Cat. No. B12808515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8H-Indeno(1,2-d)(1,2,3)thiadiazol-8-one
CAS87694-38-0
Molecular FormulaC9H4N2OS
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)SN=N3
InChIInChI=1S/C9H4N2OS/c12-8-6-4-2-1-3-5(6)7-9(8)13-11-10-7/h1-4H
InChIKeyCANJXFPDGTZOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8H-Indeno(1,2-d)(1,2,3)thiadiazol-8-one (CAS 87694-38-0) — Compound Identity, Physicochemical Profile, and Procurement-Relevant Context


8H-Indeno(1,2-d)(1,2,3)thiadiazol-8-one (CAS 87694-38-0; UNII: DEX601X620; NSC-380290) is a fused heterocyclic compound belonging to the 1,2,3-thiadiazole class, characterized by an indeno backbone annulated to the thiadiazole ring and a ketone functionality at the 8-position [1]. Its molecular formula is C₉H₄N₂OS (MW 188.2 g/mol; exact mass 188.004434 g/mol) [2]. The compound has been utilized as a key synthetic intermediate in the preparation of dihydrodiindeno[b,d]thiophenes via thermal nitrogen elimination [3], as a substrate for studying thiatetraazapentalenic systems [4], and appears in the FDA Global Substance Registration System (GSRS) as well as the NCI Developmental Therapeutics Program repository, indicating prior evaluation interest [5].

Why 8H-Indeno(1,2-d)(1,2,3)thiadiazol-8-one Cannot Be Casually Replaced by Other Indeno-Fused Thiadiazoles or Simpler 1,2,3-Thiadiazole Scaffolds


The combination of the indeno-annulated framework, the specific [1,2-d] fusion regiochemistry, and the 8-oxo substituent imparts a unique reactivity profile to 8H-indeno(1,2-d)(1,2,3)thiadiazol-8-one that is absent in its closest structural analogs. The non-oxo analog 4H-indeno[1,2-d][1,2,3]thiadiazole (CAS 73424-55-2) lacks the ketone, which fundamentally alters its thermolytic fragmentation pathway: the 8-oxo compound undergoes combined N₂ + CO loss (M−56) upon electron-impact mass spectrometry, whereas the non-oxo analog exhibits N₂ + CS loss (M−72) [1]. The isomeric 4H-indeno[2,1-d][1,2,3]thiadiazol-4-one (CAS 95448-32-1) differs in the ring junction orientation, producing a distinct set of dihydrodiindeno[b,d]thiophene products upon thermolysis [2]. Generic 1,2,3-thiadiazoles without the indeno backbone do not provide the rigid, planarized polycyclic architecture required for applications in geochemical biomarker synthesis or the study of thiapentalenic system stability. These structural and reactivity differences mean that procurement decisions must be guided by the specific derivatization, thermolysis, or structural biology application, not merely by class membership [3].

Product-Specific Quantitative Differentiation Evidence for 8H-Indeno(1,2-d)(1,2,3)thiadiazol-8-one (87694-38-0)


Thermolytic Product Outcome: 8-Oxo Substituent Directs Distinct Dihydrodiindeno[b,d]thiophene Formation vs. Non-Oxo Analog

Thermolysis of 8H-indeno(1,2-d)(1,2,3)thiadiazol-8-one (compound 16 in Boberg et al.) yields dihydrodiindeno[b,d]thiophenes 1–3 via a thioketene intermediate, a transformation that is structurally diagnostic for this specific 8-oxo-indeno-[1,2-d] fusion. In contrast, the non-oxo 8H-indeno[1,2-d][1,2,3]thiadiazole (compound 10) and the regioisomeric 4H-indeno[2,1-d][1,2,3]thiadiazole (compound 13) produce different dihydrodiindeno[b,d]thiophene isomers under identical thermolytic conditions [1]. The 8-oxo compound also exhibits a distinct mass-spectrometric fragmentation: loss of N₂ + CO (M−56) vs. N₂ + CS (M−72) for the non-oxo series, reflecting the influence of the carbonyl on the fragmentation cascade [2].

Geochemical Biomarker Synthesis Flash-Vacuum Thermolysis Thioketene Generation

X-Ray Crystallographic Evidence: Nonplanar Geometry of the 8-Oxo-Indeno-Thiadiazole Scaffold vs. Planar Thiapentalene Expectations

Single-crystal X-ray analysis of methylated products derived from 8-oxo-8H-indeno[1,2-d]-1,2,3-thiadiazole (the phenylhydrazone derivatives 7 and 8) revealed no significant S···N(Ph) interaction, definitively excluding a thiapentalene structure [1]. This contrasts with the behavior of certain non-benzo-bridged 1,2,3-thiadiazole systems that do exhibit thiapentalenic character with measurable S···N contact distances. The crystallographic data provide a hard structural benchmark: the benzo-bridged indeno scaffold imposes a geometry that prevents the through-space S–N interaction that would otherwise stabilize a tetraazapentalene resonance form.

Structural Chemistry X-Ray Crystallography Thiapentalene Systems

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area vs. Indeno-Thiadiazine and Non-Oxo Analogs

The 8-oxo compound exhibits a calculated LogP of approximately 1.75 and a topological polar surface area (TPSA) of 71.09 Ų (based on the indeno[2,1-d]thiadiazol-4-one isomer data; the [1,2-d] isomer is expected to have similar values) . In comparison, the non-oxo 4H-indeno[1,2-d][1,2,3]thiadiazole (CAS 73424-55-2) has a LogP of 2.11 and a TPSA of 54.02 Ų . The introduction of the carbonyl increases polarity (higher TPSA) and reduces lipophilicity (lower LogP) by approximately 0.36 log units, which can influence solubility, membrane permeability, and chromatographic retention behavior. This quantitative difference is relevant when selecting compounds for biological screening campaigns where balanced hydrophilicity/lipophilicity is critical.

Lipophilicity QSAR Drug-Likeness Prediction

Evidence-Backed Application Scenarios Where 8H-Indeno(1,2-d)(1,2,3)thiadiazol-8-one (87694-38-0) Provides Documented Advantages


Synthesis of Dihydrodiindeno[b,d]thiophene Reference Standards for Petroleum Geochemistry

The compound is the established precursor for generating specific dihydrodiindeno[b,d]thiophene isomers (1–3) via thermal nitrogen elimination, as documented by Boberg et al. (1983) [1]. These thiophenes serve as reference compounds for identifying sulfur heterocycles in high-boiling crude oil fractions by GC-MS. Researchers characterizing the sulfur content of petroleum samples require authentic standards produced from this specific 8-oxo precursor, because the non-oxo and regioisomeric analogs yield different thiophene products that would lead to erroneous biomarker assignments in geochemical correlation studies.

Mechanistic Studies of Benzo-Bridging Effects on Heterocyclic Aromaticity and Thiapentalene Stability

L'Abbé et al. (1990) demonstrated that the phenylhydrazone derived from 8-oxo-8H-indeno[1,2-d]-1,2,3-thiadiazole, upon methylation, yields products whose X-ray crystal structures definitively exclude thiapentalene character [2]. This makes the compound a validated starting material for physical organic chemists investigating how benzannulation modulates the electronic structure and reactivity of 1,2,3-thiadiazole systems. Procurement of this specific derivative is essential for reproducibility in comparative studies of through-space S–N interactions in heterocyclic systems.

Mass Spectral Library Development and Analytical Method Validation

The compound's electron-impact mass spectrum is included in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: 6RgglPGvkI6) [3], with characteristic fragmentation patterns (M−28 for N₂ loss; M−56 for combined N₂+CO loss) that serve as diagnostic markers for the 8-oxo-indeno-thiadiazole class. Analytical laboratories developing GC-MS methods for sulfur-containing heterocycles in environmental or petroleum samples can use this compound as a retention-index and fragmentation-pattern calibrant, leveraging its well-characterized mass spectrum.

NCI-Repository Sourcing for Exploratory Anticancer Screening

The compound carries the identifier NSC-380290 in the National Cancer Institute's Developmental Therapeutics Program repository [4], confirming its prior submission for anticancer screening. While published bioassay data are limited, the existence of an NSC number indicates that the compound has been accessioned and is potentially available through NCI/DTP for investigators seeking to evaluate this specific indeno-thiadiazole scaffold in cancer cell line panels. Procurement through this channel ensures traceability to a characterized batch with documented provenance.

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